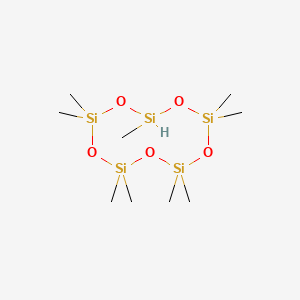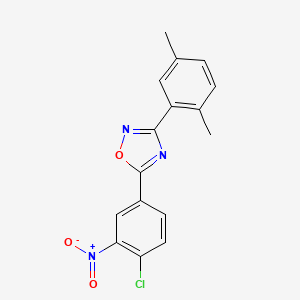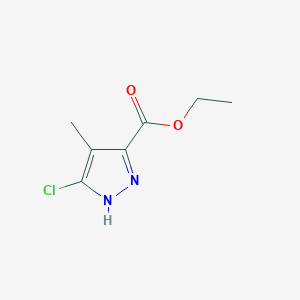
2,2,4,4,6,6,8,8,10-Nonamethyl-1,3,5,7,9,2,4,6,8,10-pentoxapentasilecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,6,6,8,8,10-NONAMETHYL-1,3,5,7,9,2,4,6,8,10-PENTAOXAPENTASILECANE is a highly branched organosilicon compound. It is characterized by its unique structure, which includes multiple silicon and oxygen atoms, making it a member of the siloxane family. This compound is known for its stability and resistance to thermal and oxidative degradation, making it valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4,6,6,8,8,10-NONAMETHYL-1,3,5,7,9,2,4,6,8,10-PENTAOXAPENTASILECANE typically involves the hydrolysis and condensation of organosilicon precursors. One common method is the sol-gel process, where alkoxysilanes are hydrolyzed in the presence of water and a catalyst, followed by condensation to form the siloxane network. The reaction conditions often include controlled pH, temperature, and the use of catalysts such as acids or bases to facilitate the hydrolysis and condensation steps.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4,4,6,6,8,8,10-NONAMETHYL-1,3,5,7,9,2,4,6,8,10-PENTAOXAPENTASILECANE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert siloxane bonds to silane bonds.
Substitution: Substitution reactions can occur at the silicon atoms, where organic groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce silanes. Substitution reactions can introduce various organic groups, leading to a wide range of functionalized siloxanes.
Aplicaciones Científicas De Investigación
2,2,4,4,6,6,8,8,10-NONAMETHYL-1,3,5,7,9,2,4,6,8,10-PENTAOXAPENTASILECANE has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, including silicone-based polymers and resins.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Investigated for its potential use in creating hydrophobic coatings for medical devices to prevent bacterial adhesion.
Industry: Utilized in the production of high-performance lubricants, sealants, and adhesives due to its thermal stability and resistance to oxidation.
Mecanismo De Acción
The mechanism by which 2,2,4,4,6,6,8,8,10-NONAMETHYL-1,3,5,7,9,2,4,6,8,10-PENTAOXAPENTASILECANE exerts its effects is primarily through its interaction with other molecules via its siloxane backbone. The silicon-oxygen bonds provide flexibility and stability, allowing the compound to form strong interactions with various substrates. This interaction can lead to the formation of stable, protective coatings or the enhancement of material properties such as hydrophobicity and thermal resistance.
Comparación Con Compuestos Similares
2,2,4,4,6,8,8-Heptamethylnonane: Another highly branched siloxane compound with similar thermal and oxidative stability.
Dodecamethylcyclohexasiloxane: A cyclic siloxane with comparable properties but a different structural arrangement.
Uniqueness: 2,2,4,4,6,6,8,8,10-NONAMETHYL-1,3,5,7,9,2,4,6,8,10-PENTAOXAPENTASILECANE stands out due to its unique linear structure with multiple silicon and oxygen atoms, providing a balance of flexibility and stability. This makes it particularly suitable for applications requiring durable and high-performance materials.
Propiedades
Número CAS |
17519-27-6 |
|---|---|
Fórmula molecular |
C9H28O5Si5 |
Peso molecular |
356.74 g/mol |
Nombre IUPAC |
2,2,4,4,6,6,8,8,10-nonamethyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane |
InChI |
InChI=1S/C9H28O5Si5/c1-15-10-16(2,3)12-18(6,7)14-19(8,9)13-17(4,5)11-15/h15H,1-9H3 |
Clave InChI |
RANRYLVWOKWNLL-UHFFFAOYSA-N |
SMILES canónico |
C[SiH]1O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B11783761.png)


![6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11783776.png)


![Methyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B11783803.png)

![5-(Dibromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B11783825.png)

![1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11783840.png)

